5-Chloro-2-(difluoromethyl)-3-fluoropyridine
Overview
Description
5-Chloro-2-(difluoromethyl)-3-fluoropyridine is a useful research compound. Its molecular formula is C6H3ClF3N and its molecular weight is 181.54 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-2-(difluoromethyl)-3-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, its synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1806017-52-6
- Molecular Formula : C6H4ClF3N
The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Antimicrobial Properties
Research indicates that fluorinated compounds, including various pyridine derivatives, often exhibit significant antimicrobial activities. The introduction of fluorine atoms can enhance the interaction of these compounds with biological targets. For instance, studies have shown that fluorinated pyridines can inhibit the growth of both gram-positive and gram-negative bacteria, as well as mycobacterial strains. This suggests that this compound may possess similar properties, potentially making it a candidate for developing new antibacterial agents .
Cytotoxicity and Cancer Research
Fluorinated compounds have also been evaluated for their cytotoxic effects against various cancer cell lines. In a comparative study of several fluorinated derivatives, some exhibited submicromolar activity against cancer cells while maintaining low cytotoxicity towards normal cells. This balance is crucial for therapeutic applications, as it minimizes adverse effects while targeting malignant cells . The specific activity of this compound in this context requires further investigation but aligns with trends observed in similar compounds.
The synthesis of this compound typically involves the reaction of precursor compounds under controlled conditions to introduce the desired functional groups. The mechanism of action is believed to involve interactions with specific molecular targets within microbial or cancerous cells, potentially disrupting key biochemical pathways .
Research Findings
Several studies have focused on the biological activity of fluorinated pyridines:
- Antimicrobial Efficacy : A series of studies demonstrated that fluorinated pyridines showed enhanced antibacterial activity compared to non-fluorinated analogs, particularly against resistant strains like MRSA .
- Cytotoxicity Assessment : Research on related compounds indicated that certain derivatives had minimal cytotoxic effects on primary mammalian cell lines while effectively inhibiting cancer cell proliferation .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the position and type of substituents significantly affect biological activity. The difluoromethyl group in this compound may play a crucial role in enhancing its potency against various biological targets .
Data Table: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antimicrobial Activity | Effective against gram-positive bacteria (e.g., Staphylococcus aureus) |
Cytotoxicity | Low cytotoxicity towards normal cells; effective against cancer cell lines |
Structure-Activity Insights | Positioning of fluorine impacts efficacy; difluoromethyl enhances activity |
Properties
IUPAC Name |
5-chloro-2-(difluoromethyl)-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFISMRSPMYNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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